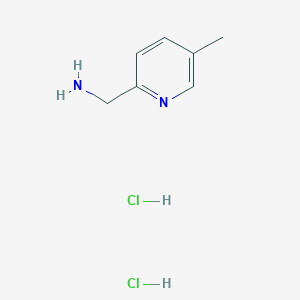

![molecular formula C20H21N5O B2505871 3-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-carbonyl]-1H-Indol CAS No. 2034369-72-5](/img/structure/B2505871.png)

3-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-carbonyl]-1H-Indol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

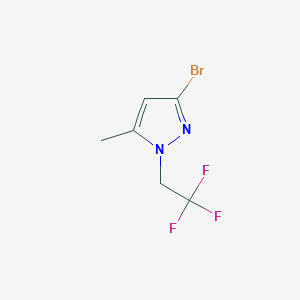

3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure that includes a cyclopropyl group, a pyridazine ring, and a piperazine moiety, making it a subject of interest in various scientific research fields.

Wissenschaftliche Forschungsanwendungen

3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

The compound, also known as (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(1H-indol-3-yl)methanone, is primarily targeted towards Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound is designed to inhibit the growth of this bacterium, thereby helping to control the spread and severity of the disease .

Mode of Action

The compound interacts with its target by inhibiting its growth. It achieves this through a series of molecular interactions that are still under investigation. It’s known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM .

Biochemical Pathways

It’s known that the compound has a significant impact on the growth and proliferation of mycobacterium tuberculosis h37ra . By inhibiting the growth of this bacterium, the compound disrupts the progression of tuberculosis.

Pharmacokinetics

The compound is designed to be effective against mycobacterium tuberculosis h37ra, suggesting that it has good bioavailability and can reach its target effectively .

Result of Action

The primary result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis H37Ra . This leads to a decrease in the severity and spread of tuberculosis. The compound has been found to be non-toxic to human cells, suggesting that it has a good safety profile .

Biochemische Analyse

Biochemical Properties

3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit significant binding affinity towards certain enzymes, potentially acting as an inhibitor or activator depending on the context. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates . Additionally, the compound’s interaction with proteins involved in cell signaling pathways suggests its potential role in modulating biochemical processes .

Cellular Effects

The effects of 3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling molecules, leading to alterations in cellular responses . Furthermore, its impact on gene expression has been linked to changes in the transcriptional activity of various genes, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, 3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole exerts its effects through specific binding interactions with biomolecules. The compound has been found to bind to active sites of enzymes, either inhibiting or activating their function . This binding can lead to changes in enzyme conformation and activity, ultimately influencing biochemical pathways. Additionally, the compound’s ability to modulate gene expression is thought to be mediated through interactions with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular function, highlighting the importance of temporal dynamics in its biochemical activity .

Dosage Effects in Animal Models

The effects of 3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cellular function without causing significant toxicity . At higher doses, toxic or adverse effects have been observed, indicating a threshold beyond which the compound’s effects become detrimental . These findings underscore the importance of dosage optimization in the application of this compound.

Metabolic Pathways

3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily through hydroxylation and N-dealkylation reactions mediated by cytochrome P450 enzymes . These metabolic processes result in the formation of various metabolites, which can further influence biochemical pathways and cellular function .

Transport and Distribution

The transport and distribution of 3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole is a key factor in its activity and function. The compound has been observed to localize to specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is thought to be mediated by targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular distribution of the compound can significantly influence its biochemical activity and overall cellular effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

Formation of the piperazine moiety: This can be done through the cyclization of 1,2-diamine derivatives with sulfonium salts or other suitable reagents.

Coupling with the indole ring: The final step involves the coupling of the synthesized pyridazine-piperazine intermediate with an indole derivative, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.

Indole-3-carboxamides: Studied for their enzyme inhibitory properties.

Uniqueness

3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Eigenschaften

IUPAC Name |

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(1H-indol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c26-20(16-13-21-18-4-2-1-3-15(16)18)25-11-9-24(10-12-25)19-8-7-17(22-23-19)14-5-6-14/h1-4,7-8,13-14,21H,5-6,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGYRORASRZFMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

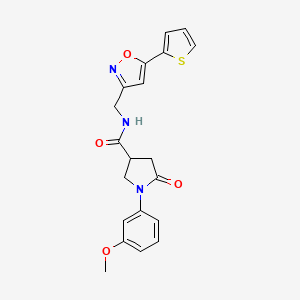

![prop-2-en-1-yl 5-[4-(diethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2505794.png)

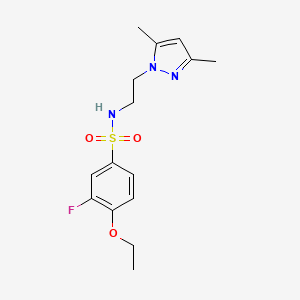

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2505797.png)

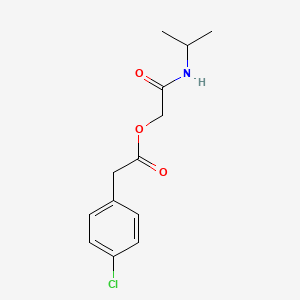

![1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B2505800.png)

![1-[3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2505804.png)

methylene]malononitrile](/img/structure/B2505805.png)

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505806.png)

![Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride](/img/structure/B2505809.png)